2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]
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Overview
Description
2,2’-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan. The compound is characterized by its complex molecular structure, which includes multiple tert-butyl and isopropyl groups attached to a phenolic core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] typically involves the alkylation of phenolic compounds. One common method is the reaction of 2,6-di-tert-butylphenol with isobutyraldehyde in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated phenolic compounds.
Scientific Research Applications
2,2’-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymers and resins to prevent oxidative degradation.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its role in preventing oxidative stress-related diseases.
Industry: Utilized in the production of rubber, plastics, and lubricants to enhance their durability and performance.
Mechanism of Action
The antioxidant properties of 2,2’-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] are primarily due to its ability to donate hydrogen atoms from its phenolic groups. This donation neutralizes free radicals, thereby preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and materials.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl): Known for its antioxidant properties but lacks the additional isopropyl groups.
Phenol, 2,6-bis(1,1-dimethylpropyl): Similar structure but with different alkyl groups, affecting its reactivity and applications.
Uniqueness
2,2’-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] is unique due to its specific combination of tert-butyl and isopropyl groups, which enhance its antioxidant properties and make it suitable for a broader range of applications compared to its analogs.
Biological Activity
2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol], commonly referred to as a bisphenol compound, is a synthetic organic compound with the CAS Registry Number 93893-79-9. This compound is notable for its potential antioxidant properties and applications in various industrial sectors. Understanding its biological activity is crucial for assessing its safety and efficacy in consumer products and environmental contexts.
Chemical Structure and Properties
- Molecular Formula : C₃₀H₄₆O₂
- Molecular Weight : 438.68 g/mol
- Structural Features : The compound features two phenolic groups connected by a methylpropylidene bridge, which contributes to its antioxidant properties.
Antioxidant Activity
The primary biological activity associated with this compound is its antioxidant capability. Antioxidants are essential for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.
The antioxidant activity of 2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] is attributed to its ability to donate hydrogen atoms to free radicals, thereby stabilizing them. This mechanism helps in reducing oxidative stress within biological systems.
Comparative Antioxidant Efficacy
A study comparing various phenolic compounds highlighted that bisphenols exhibit varying degrees of antioxidant activity based on their structural characteristics. The presence of bulky tert-butyl groups in this compound enhances its stability and reactivity towards free radicals compared to simpler phenolic structures.
Compound Name | Structure | Antioxidant Activity (TEAC Assay) |
---|---|---|
2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] | Structure | High |
4-tert-Butylphenol | Structure | Moderate |
2,6-Di-tert-butylphenol | Structure | Low |
Study 1: Antioxidant Properties in Food Systems
In a controlled study examining the incorporation of this bisphenol into food packaging materials, researchers found that it significantly reduced lipid peroxidation in fatty foods. This suggests that the compound can enhance the shelf life and safety of food products by mitigating oxidative damage.
Study 2: Cytotoxicity Assessment
A cytotoxicity study conducted on human cell lines indicated that while the compound exhibits antioxidant properties, it also showed a dose-dependent cytotoxic effect at high concentrations. This dual nature necessitates careful consideration in applications involving direct human exposure.
Environmental Impact
Research indicates that compounds like 2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] can persist in the environment due to their chemical stability. Studies have shown that they can accumulate in aquatic systems, potentially affecting aquatic life through bioaccumulation.
Regulatory Status
Due to concerns regarding potential endocrine-disrupting effects associated with certain bisphenols, regulatory bodies are increasingly scrutinizing their use. The European Union has specific guidelines regarding the allowable concentrations of such compounds in consumer products.
Properties
CAS No. |
93893-79-9 |
---|---|
Molecular Formula |
C30H46O2 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-propan-2-ylphenyl)-2-methylpropyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C30H46O2/c1-17(2)20-13-22(27(31)24(15-20)29(7,8)9)26(19(5)6)23-14-21(18(3)4)16-25(28(23)32)30(10,11)12/h13-19,26,31-32H,1-12H3 |
InChI Key |
YGLXHCPIKWCYEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=C(C(=CC(=C2)C(C)C)C(C)(C)C)O)C(C)C |
Origin of Product |
United States |
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